molecular formula C12H18O2 B2622162 3-(hexyloxy)phenol CAS No. 136-77-6; 67089-07-0

3-(hexyloxy)phenol

Cat. No.: B2622162
CAS No.: 136-77-6; 67089-07-0
M. Wt: 194.274
InChI Key: XPNKJGMHGPTELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hexyloxy)phenol is a phenolic derivative characterized by a hexyloxy (-O-C₆H₁₃) substituent at the meta position of the benzene ring. Its synthesis typically involves the alkylation of phenolic precursors, such as 3-hydroxybenzoic acid, using hexylbromide in the presence of a base (e.g., K₂CO₃) to introduce the alkoxy group . This compound serves as a key intermediate in pharmaceutical and materials chemistry. For instance, derivatives of this compound exhibit notable antibacterial and antifungal activities, particularly when functionalized with quaternary ammonium groups . Its structural flexibility allows for further derivatization, such as conversion to hydroxamic acids or incorporation into Schiff bases, enhancing its utility in drug discovery and organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hexoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNKJGMHGPTELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hexyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones such as 1,4-benzoquinone.

    Reduction: Hydroquinone.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(hexyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the hexyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Alkoxy-Substituted Phenols

Compound Alkoxy Chain Length MIC (µg/mL) Against Enterococci Antifungal Activity (C. albicans)
3-(Pentyloxy)phenol (1f) C₅H₁₁O- 64 None
This compound (1g) C₆H₁₃O- 8–16 MIC = 32
3-(Heptyloxy)phenol (1h) C₇H₁₅O- 8–16 MIC = 16

Functional Group Substitutions

3-Nitrophenol (CAS 554-84-7)

Unlike the electron-donating hexyloxy group, the nitro (-NO₂) group in 3-nitrophenol is strongly electron-withdrawing, increasing acidity (pKa ≈ 8.3 vs. ~10 for this compound) and reducing lipid solubility. This makes 3-nitrophenol less effective in penetrating bacterial membranes but more reactive in electrophilic substitutions .

3-(Benzyloxy)phenol (CAS 3769-41-3)

The benzyloxy (-O-CH₂C₆H₅) group introduces aromatic bulk, enhancing UV stability but reducing solubility in polar solvents. Unlike the flexible hexyloxy chain, the rigid benzyloxy group may hinder interactions with enzyme active sites, limiting its antimicrobial potency .

3-(Hexyloxy)aniline

Replacing the phenolic -OH with an -NH₂ group (as in 3-(hexyloxy)aniline) alters electronic properties and hydrogen-bonding capacity. This modification reduces acidity (pKa ~4.6 for aniline vs. ~10 for phenol) and shifts applications toward dye synthesis or polymer precursors rather than antimicrobials .

Positional Isomers

4-(Hexyloxy)phenol Derivatives

Para-substituted analogs, such as 4-(hexyloxy)phenylimino)phenol, exhibit distinct optical and geometric properties due to symmetry differences. These compounds are often employed in liquid crystal or Schiff base complexes, whereas meta-substituted derivatives like this compound prioritize bioactivity .

Complex Derivatives

2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (CAS 1138442-28-0)

Functionalization with a bromoacetamide group introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This derivative is used in peptide coupling or as an intermediate in anticancer drug synthesis but lacks the inherent antimicrobial properties of the parent phenol .

3-(Hexyloxy)benzohydroxamic Acid

Conversion of the phenolic -OH to a hydroxamic acid (-CONHOH) group enhances metal-chelating capacity, making it relevant in corrosion inhibition or metalloenzyme targeting. This contrasts with the parent phenol’s primary role in antimicrobial applications .

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